BILB 1941

Description

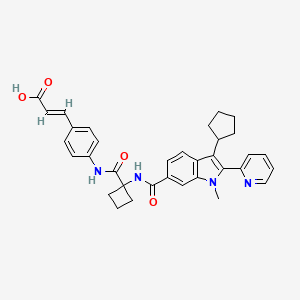

Structure

3D Structure

Properties

CAS No. |

494856-61-0 |

|---|---|

Molecular Formula |

C34H34N4O4 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

(E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C34H34N4O4/c1-38-28-21-24(13-16-26(28)30(23-7-2-3-8-23)31(38)27-9-4-5-20-35-27)32(41)37-34(18-6-19-34)33(42)36-25-14-10-22(11-15-25)12-17-29(39)40/h4-5,9-17,20-21,23H,2-3,6-8,18-19H2,1H3,(H,36,42)(H,37,41)(H,39,40)/b17-12+ |

InChI Key |

JBSNALXXNTWUEC-SFQUDFHCSA-N |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)/C=C/C(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C(=O)NC4=CC=C(C=C4)C=CC(=O)O)C(=C1C5=CC=CC=N5)C6CCCC6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BILB-1941; BILB 1941; BILB1941; BILB-1941ZW; BILB 1941ZW; BILB1941ZW. |

Origin of Product |

United States |

Foundational & Exploratory

BILB 1941: A Deep Dive into the Mechanism of a Pioneering HCV NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILB 1941 emerged as a significant milestone in the quest for direct-acting antiviral agents against the Hepatitis C virus (HCV). As a potent, non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase, NS5B, it demonstrated clinical efficacy and paved the way for a deeper understanding of allosteric inhibition of this crucial viral enzyme. This technical guide provides an in-depth exploration of the core mechanism of action of BILB 1941, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

BILB 1941 functions as a non-competitive inhibitor of the HCV NS5B polymerase, the key enzyme responsible for the replication of the viral RNA genome. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, BILB 1941 binds to a distinct, allosteric site known as "thumb pocket 1".[1][2] This binding event induces a conformational change in the enzyme, rendering it catalytically incompetent and thereby halting viral RNA synthesis.

The thumb pocket 1 is a predominantly hydrophobic cavity located approximately 30 Å from the catalytic center of the NS5B polymerase. The binding of BILB 1941 to this site is thought to interfere with the intricate conformational changes required for the initiation and elongation steps of RNA synthesis. Structural studies of similar non-nucleoside inhibitors binding to this pocket reveal that the interaction can disrupt the communication between the thumb and finger domains of the polymerase, which is essential for its processivity.

Signaling Pathway of HCV Replication and Inhibition by BILB 1941

The following diagram illustrates the HCV replication cycle and the specific point of inhibition by BILB 1941.

Caption: HCV Replication Cycle and BILB 1941 Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for BILB 1941, including its in vitro potency and clinical pharmacokinetic parameters.

Table 1: In Vitro Activity of BILB 1941

| Parameter | HCV Genotype | Value | Cell Line/Assay Condition |

| EC50 | 1a | 153 nM | HCV Replicon Assay |

| EC50 | 1b | 83 nM | HCV Replicon Assay |

Data sourced from preclinical characterization studies.

Table 2: Clinical Pharmacokinetic Parameters of BILB 1941 in HCV Genotype 1 Patients

| Dose (every 8h for 5 days) | Cmax (ng/mL) | AUC0-8h (ng·h/mL) | t1/2 (h) |

| 10 mg | 28.5 | 114 | 2.1 |

| 30 mg | 95.2 | 412 | 2.5 |

| 100 mg | 315 | 1450 | 2.9 |

| 300 mg | 890 | 4560 | 3.5 |

Plasma drug levels were found to be linear up to the 300 mg dose.[1] Higher doses were associated with gastrointestinal intolerance.[1]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This enzymatic assay is designed to quantify the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated for solubility) is purified from an E. coli expression system.

-

A biotinylated oligo(rU)15 primer is annealed to a poly(rA) template.

-

-

Reaction Mixture:

-

The reaction is typically performed in a 96-well plate in a buffer containing Tris-HCl (pH 7.5), MgCl2, DTT, and KCl.

-

The NS5B enzyme is pre-incubated with varying concentrations of BILB 1941 (or control compound) for 15-30 minutes at room temperature.

-

-

Initiation of Reaction:

-

The primer/template duplex and a mixture of ribonucleotides (ATP, CTP, GTP) including [3H]-UTP are added to initiate the reaction.

-

-

Incubation and Termination:

-

The reaction is incubated at 30°C for 1-2 hours.

-

The reaction is stopped by the addition of EDTA.

-

-

Detection:

-

The newly synthesized radiolabeled RNA is captured on a streptavidin-coated scintillation proximity assay (SPA) plate.

-

The radioactivity is quantified using a microplate scintillation counter.

-

-

Data Analysis:

-

The percent inhibition is calculated relative to a DMSO control.

-

IC50 values are determined by non-linear regression analysis of the dose-response curve.

-

Caption: Workflow for NS5B Polymerase Inhibition Assay.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7).

Methodology:

-

Cell Line:

-

Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) are used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene, such as firefly luciferase, and a selectable marker like the neomycin resistance gene.

-

-

Compound Treatment:

-

Replicon-containing cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with serial dilutions of BILB 1941 (or control compounds) in DMEM supplemented with 10% FBS.

-

-

Incubation:

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

The cell culture medium is removed, and the cells are lysed.

-

A luciferase substrate is added to the cell lysate.

-

The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

-

-

Cytotoxicity Assay:

-

In parallel, a cytotoxicity assay (e.g., using a CellTiter-Glo® assay) is performed to determine the effect of the compound on cell viability.

-

-

Data Analysis:

-

EC50 (50% effective concentration) values for the inhibition of HCV replication and CC50 (50% cytotoxic concentration) values are calculated from the respective dose-response curves.

-

The selectivity index (SI) is calculated as CC50 / EC50.

-

Caption: Workflow for HCV Subgenomic Replicon Assay.

Conclusion

BILB 1941 was a pioneering non-nucleoside inhibitor of the HCV NS5B polymerase that provided crucial proof-of-concept for the viability of allosteric inhibition as a therapeutic strategy. Although its clinical development was halted due to gastrointestinal intolerance, the insights gained from its mechanism of action, which involves binding to the thumb pocket 1 and inducing a non-productive conformation of the enzyme, have been instrumental in the development of subsequent generations of safer and more potent direct-acting antivirals for the treatment of Hepatitis C. The experimental methodologies detailed herein represent the standard approaches for the characterization of such inhibitors and continue to be relevant in the ongoing search for novel antiviral agents.

References

- 1. Safety, pharmacokinetics and antiviral effect of BILB 1941, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Medicinal Chemistry of BILB 1941: A Pioneering HCV NS5B Polymerase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and medicinal chemistry of BILB 1941, the first thumb pocket 1 allosteric inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase to demonstrate antiviral activity in patients.

Introduction: The Challenge of Hepatitis C and the Rise of Direct-Acting Antivirals

Hepatitis C virus (HCV) infection is a global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these DAAs is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. The absence of a similar enzyme in humans makes NS5B an attractive and specific target for antiviral therapy.

BILB 1941 emerged from a dedicated drug discovery program as a potent, non-nucleoside inhibitor of NS5B. It binds to an allosteric site known as thumb pocket 1, inducing a conformational change in the enzyme that inhibits its function. This document details the scientific journey of BILB 1941, from its discovery to its characterization.

The Target: HCV NS5B Polymerase and Its Allosteric Sites

The HCV NS5B polymerase is a key enzyme in the viral replication cycle, responsible for synthesizing new copies of the viral RNA genome. Structurally, it resembles a right hand with three domains: fingers, palm, and thumb. While the active site is located in the palm domain, several allosteric pockets exist on the enzyme's surface. These pockets, including thumb pocket 1, thumb pocket 2, palm pocket 1, and palm pocket 2, provide opportunities for non-nucleoside inhibitors (NNIs) to bind and modulate the enzyme's activity. BILB 1941 is a pioneering inhibitor that targets thumb pocket 1.

HCV Replication Signaling Pathway

The replication of the HCV genome is a complex process that occurs within a specialized intracellular membrane structure called the "membranous web." The NS5B polymerase is the catalytic core of the replication complex. The following diagram illustrates a simplified HCV replication cycle, highlighting the central role of NS5B.

Caption: Simplified HCV replication cycle highlighting the role of NS5B polymerase.

Discovery and Medicinal Chemistry of BILB 1941

The discovery of BILB 1941 was the culmination of a structure-guided drug design and optimization program. The initial lead compound was an indole-based molecule with modest activity. Through systematic modifications of the indole scaffold, researchers aimed to improve potency, selectivity, and pharmacokinetic properties.

Drug Discovery Workflow

The workflow for the discovery of BILB 1941 involved several key stages, from initial screening to candidate selection. This iterative process is depicted in the following diagram.

Caption: The drug discovery workflow that led to the identification of BILB 1941.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of the indole scaffold involved extensive SAR studies. The following tables summarize the in vitro activity of BILB 1941 and key analogs.

Table 1: In Vitro Potency of BILB 1941 and Analogs

| Compound | R1 | R2 | NS5B IC50 (µM) | HCV Replicon EC50 (µM) |

| BILB 1941 | Cyclopentyl | 2-pyridyl | 0.021 | 0.35 |

| Analog 1 | Cyclobutyl | 2-pyridyl | 0.045 | 0.89 |

| Analog 2 | Cyclohexyl | 2-pyridyl | 0.033 | 0.62 |

| Analog 3 | Cyclopentyl | Phenyl | 0.150 | > 5 |

| Analog 4 | Cyclopentyl | 3-pyridyl | 0.085 | 1.5 |

Table 2: Physicochemical and Pharmacokinetic Properties of BILB 1941

| Property | Value |

| Molecular Weight | 562.67 g/mol |

| LogP | 5.4 |

| Human Plasma Protein Binding | >99% |

| Rat Oral Bioavailability (F%) | 25% |

| Human Cmax (300 mg dose) | ~2 µg/mL |

| Human Tmax (300 mg dose) | ~2 hours |

Experimental Protocols

Synthesis of BILB 1941

The synthesis of BILB 1941 is a multi-step process starting from a substituted indole core. The following is a representative synthetic scheme based on published literature.

Scheme 1: Synthesis of BILB 1941

-

Step 1: Synthesis of the Indole Core: A substituted aniline is reacted with a keto-ester via a Fischer indole synthesis to generate the core indole structure.

-

Step 2: N-Alkylation and C-Acylation: The indole nitrogen is alkylated with methyl iodide, and the C6 position is acylated to introduce a carboxylic acid group.

-

Step 3: Amide Coupling: The indole-6-carboxylic acid is coupled with 1-aminocyclobutane-1-carboxylic acid using a standard peptide coupling reagent such as HATU.

-

Step 4: Second Amide Coupling: The resulting intermediate is then coupled with (E)-3-(4-aminophenyl)acrylic acid to yield the final product, BILB 1941.

Note: This is a generalized scheme. For detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

-

Enzyme and Substrate: Recombinant HCV NS5B polymerase is purified from E. coli. A homopolymeric RNA template (e.g., poly(A)) and a corresponding radiolabeled nucleotide triphosphate (e.g., [³H]-UTP) are used as substrates.

-

Assay Procedure:

-

The test compound (e.g., BILB 1941) is pre-incubated with the NS5B enzyme in an appropriate assay buffer.

-

The polymerization reaction is initiated by the addition of the RNA template and nucleotide triphosphates.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated and collected on a filter plate.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a four-parameter logistic equation.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon.

-

Cell Line: Huh-7 cells stably expressing an HCV replicon that contains a reporter gene (e.g., luciferase) are used.

-

Assay Procedure:

-

The replicon-containing cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the test compound.

-

The plates are incubated for a period of 48-72 hours to allow for HCV replication.

-

The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.

-

-

Data Analysis: The EC50 value, the concentration of the compound that reduces replicon-driven reporter activity by 50%, is calculated from the dose-response curve. A parallel cytotoxicity assay (e.g., MTS assay) is often performed to ensure that the observed antiviral activity is not due to general cellular toxicity.

Clinical Development and Outcomes

BILB 1941 was the first NS5B thumb pocket 1 inhibitor to enter clinical trials. In a study involving patients with chronic HCV genotype 1 infection, BILB 1941 demonstrated a dose-dependent reduction in viral load.[1] However, the development of BILB 1941 was ultimately halted due to gastrointestinal intolerance at higher doses, which limited its therapeutic window.[1]

Despite its discontinuation, the clinical proof-of-concept established by BILB 1941 was a significant milestone. It validated the NS5B thumb pocket 1 as a druggable target and paved the way for the development of second-generation inhibitors with improved potency and safety profiles.

Conclusion

BILB 1941 represents a landmark achievement in the field of HCV drug discovery. Its journey from a screening hit to a clinical candidate provided invaluable insights into the medicinal chemistry of indole-based NS5B inhibitors and the therapeutic potential of targeting allosteric sites. While BILB 1941 itself did not become a marketed drug, the knowledge gained from its development has had a lasting impact on the design of subsequent generations of highly effective direct-acting antivirals that have transformed the treatment of Hepatitis C. This technical guide serves as a testament to the intricate and iterative process of modern drug discovery and the importance of pioneering molecules like BILB 1941.

References

In Vitro Antiviral Activity of BILB 1941: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive overview of the in vitro antiviral activity of BILB 1941, detailing its mechanism of action, inhibitory concentrations against HCV replicons, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and the mechanism of action are visualized through diagrams. This guide is intended to serve as a technical resource for researchers in the field of antiviral drug development.

Introduction

Hepatitis C virus infection is a major global health concern, and the viral NS5B polymerase is a prime target for antiviral therapy. Non-nucleoside inhibitors (NNIs) of NS5B, such as BILB 1941, bind to allosteric sites on the enzyme, inducing a non-productive conformation and halting viral RNA replication. BILB 1941 specifically targets the "thumb pocket 1" of the NS5B polymerase. While it demonstrated antiviral activity against HCV genotype 1 in clinical trials, its development was ultimately halted due to gastrointestinal intolerance at higher doses.[1] Nevertheless, the study of BILB 1941 provides valuable insights into the inhibition of HCV NS5B and the development of next-generation NNIs.

Mechanism of Action

BILB 1941 is an allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, BILB 1941 binds to a distinct pocket located in the thumb domain of the polymerase.[2][3] This binding event is non-competitive with respect to nucleotide triphosphates (NTPs).[2] The binding of BILB 1941 to the thumb pocket 1 induces a conformational change in the enzyme, which is thought to prevent the transition from the initiation to the elongation phase of RNA synthesis.[2] This allosteric inhibition effectively blocks the polymerase's ability to synthesize new viral RNA.

Quantitative In Vitro Antiviral Activity

The antiviral potency of BILB 1941 has been quantified using cell-based HCV replicon assays. These assays measure the ability of a compound to inhibit viral RNA replication in human hepatoma cells (Huh-7) containing a subgenomic HCV replicon. The key metrics are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.

| Compound | HCV Genotype | Replicon Assay EC50 (nM) |

| BILB 1941 | 1b | 35 |

| BILB 1941 | 1a | 130 |

Table 1: In Vitro Antiviral Activity of BILB 1941 in HCV Replicon Assays.

| Compound | Cell Line | Cytotoxicity CC50 (µM) |

| BILB 1941 | Huh-7 | >100 |

| BILB 1941 | HepG2 | >100 |

| BILB 1941 | MRC-5 | >100 |

Table 2: In Vitro Cytotoxicity of BILB 1941.

Experimental Protocols

HCV Replicon Assay

The in vitro antiviral activity of BILB 1941 was determined using a stable subgenomic HCV replicon cell line derived from Huh-7 cells.

-

Cell Line: Huh-7 cells stably harboring a bicistronic subgenomic HCV genotype 1a or 1b replicon with a luciferase reporter gene.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and G418 to maintain the replicon.

-

Compound Preparation: BILB 1941 is serially diluted in dimethyl sulfoxide (DMSO) and then added to the cell culture medium to achieve final concentrations ranging from picomolar to micromolar. The final DMSO concentration is kept below 0.5%.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a commercial luciferase assay system. The luminescence signal is proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.

Cytotoxicity Assay

Cytotoxicity is assessed in parallel to the replicon assay to ensure that the observed antiviral effect is not due to general cell toxicity.

-

Cell Lines: Huh-7, HepG2 (human hepatoma), and MRC-5 (human lung fibroblast) cells.

-

Methodology: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with the same concentrations of BILB 1941 as in the replicon assay.

-

After a 72-hour incubation, the MTS reagent is added to each well.

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.

-

The absorbance at 490 nm is measured using a plate reader.

-

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Resistance Mutations

In vitro studies have identified mutations in the NS5B polymerase that confer resistance to thumb pocket 1 inhibitors. While specific resistance studies for BILB 1941 are not extensively detailed in the public domain, mutations in this region, such as M423T/V/I, are known to reduce the susceptibility of the virus to this class of inhibitors. The emergence of such resistant variants is a critical consideration in the development of antiviral therapies.

References

- 1. Safety, pharmacokinetics and antiviral effect of BILB 1941, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of a Thumb Domain Hepatitis C Virus Nonnucleoside RNA-Dependent RNA Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Specificity of BILB 1941 for Hepatitis C Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BILB 1941, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The document outlines its mechanism of action, specificity, and potency, supported by quantitative data and detailed experimental protocols. Visual diagrams are included to illustrate key pathways and workflows.

Introduction

BILB 1941 is a potent and specific non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA polymerase, an essential enzyme for viral replication.[1][2][3] As a direct-acting antiviral (DAA), it targets the viral enzyme directly, offering a specific therapeutic approach.[4] BILB 1941 demonstrated antiviral activity in patients chronically infected with genotype 1 HCV, although its clinical development was halted due to gastrointestinal intolerance at higher doses.[2][3][5] This guide delves into the technical specifics of BILB 1941's interaction with its target and the methodologies used for its characterization.

Mechanism of Action

BILB 1941 functions as a non-competitive inhibitor of the HCV NS5B polymerase.[4] It binds to an allosteric site known as "thumb pocket 1" on the enzyme.[5][6][7][8] This binding event induces a conformational change in the polymerase, which in turn inhibits its enzymatic activity, thereby preventing the replication of the viral RNA genome.[4] The NS5B polymerase is an attractive drug target as it is essential for HCV replication and is not present in human cells, thus minimizing off-target effects.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, pharmacokinetics and antiviral effect of BILB 1941, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (BILB 1941) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 9. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BILB 1941: A Non-Nucleoside Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication. This document provides a comprehensive technical overview of BILB 1941, encompassing its chemical structure, physicochemical properties, mechanism of action, preclinical antiviral activity, and clinical pharmacokinetic and pharmacodynamic data. Detailed methodologies for key experimental procedures, including chemical synthesis, in vitro enzyme and replicon assays, and clinical trial protocols, are presented to facilitate further research and development in the field of HCV therapeutics.

Chemical Structure and Properties

BILB 1941, with the IUPAC name (E)-3-[4-[[1-[(3-cyclopentyl-1-methyl-2-pyridin-2-ylindole-6-carbonyl)amino]cyclobutanecarbonyl]amino]phenyl]prop-2-enoic acid, is a complex small molecule designed for specific interaction with the HCV NS5B polymerase.[1][2]

Table 1: Chemical and Physical Properties of BILB 1941

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₄N₄O₄ | [2] |

| Molecular Weight | 562.67 g/mol | |

| CAS Number | 494856-61-0 | [2] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature | |

| pKa | Not specified in literature | |

| LogP | Not specified in literature |

Mechanism of Action

BILB 1941 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates for the enzyme's active site, BILB 1941 binds to an allosteric site known as "thumb pocket 1". This binding induces a conformational change in the enzyme, ultimately hindering its ability to initiate and/or elongate the viral RNA strand, thus inhibiting viral replication.

References

BILB 1941: An In-Depth Analysis of its Antiviral Spectrum Against Hepatitis C Virus Genotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health challenge, with a high propensity for chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among these, inhibitors of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, the key enzyme for viral replication, have been a major focus of drug discovery efforts. BILB 1941 is a potent, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. This technical guide provides a comprehensive overview of the antiviral spectrum of BILB 1941 against various HCV genotypes, detailing the experimental methodologies used for its evaluation and its mechanism of action within the viral life cycle.

Antiviral Spectrum of BILB 1941

The antiviral activity of BILB 1941 has been predominantly characterized against HCV genotype 1, the most prevalent genotype in many parts of the world. In vitro studies utilizing HCV replicon systems have demonstrated its potent inhibitory effects.

Quantitative Antiviral Activity

The efficacy of BILB 1941 is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.

| HCV Genotype/Subtype | EC50 (nM) | Notes |

| Genotype 1a | 153 | |

| Genotype 1b | 83 | Subtype 1b demonstrates higher sensitivity to BILB 1941 compared to 1a. |

| Genotype 2 | Data not available | Non-nucleoside inhibitors generally exhibit reduced activity against genotype 2. |

| Genotype 3 | Data not available | Non-nucleoside inhibitors often show significantly less activity against genotype 3 compared to genotype 1. |

| Genotype 4 | Data not available | Limited public data on the efficacy of BILB 1941 against genotype 4. |

| Genotype 5 | Data not available | Limited public data on the efficacy of BILB 1941 against genotype 5. |

| Genotype 6 | Data not available | Limited public data on the efficacy of BILB 1941 against genotype 6. |

Note: The lack of specific EC50 values for genotypes 2-6 for BILB 1941 is common for many early-generation non-nucleoside NS5B inhibitors, which often have a narrow genotypic spectrum.

Experimental Protocols

The primary method for determining the in-vitro antiviral activity of compounds like BILB 1941 against different HCV genotypes is the HCV replicon assay .

HCV Replicon Assay: A Detailed Methodology

HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained and propagated in cultured human hepatoma cells (e.g., Huh-7). They contain the HCV non-structural proteins necessary for RNA replication but lack the structural proteins, rendering them non-infectious.

1. Construction of Genotype-Specific Replicons:

-

Backbone Plasmid: A DNA plasmid containing the HCV subgenomic sequence is used as a template. This typically includes the 5' and 3' untranslated regions (UTRs) and the genes encoding the non-structural proteins (NS3 to NS5B).

-

Reporter Gene: A reporter gene, such as firefly or Renilla luciferase, is often incorporated into the replicon construct. The expression of this reporter is directly proportional to the level of HCV RNA replication, allowing for a quantifiable readout.

-

Selectable Marker: A selectable marker, like the neomycin phosphotransferase gene (neo), is included to allow for the selection of cells that have successfully taken up and are replicating the replicon RNA.

-

Genotype-Specific Sequences: To assess the activity against different genotypes, the non-structural protein-coding regions from various HCV isolates (e.g., genotype 1a, 1b, 2a, etc.) are cloned into the replicon backbone.

-

Adaptive Mutations: For some HCV genotypes, particularly those that replicate less efficiently in cell culture (like some genotype 1a strains), the introduction of specific "adaptive" mutations in the non-structural proteins may be necessary to enhance replication to a level suitable for drug testing.

2. Cell Line Preparation and Transfection:

-

Cell Line: The human hepatoma cell line Huh-7 and its derivatives (e.g., Huh-7.5, Huh-7 Lunet) are most commonly used as they are highly permissive for HCV replication.

-

In Vitro Transcription: The replicon-containing plasmid DNA is linearized and used as a template for in vitro transcription to generate large quantities of replicon RNA.

-

Transfection: The in vitro-transcribed replicon RNA is introduced into the Huh-7 cells via electroporation.

3. Selection of Stable Replicon Cell Lines:

-

Following transfection, the cells are cultured in the presence of a selection agent (e.g., G418 for replicons containing the neo gene).

-

Only cells that are actively replicating the HCV replicon will express the resistance gene and survive.

-

Surviving cell colonies are isolated, expanded, and screened for high levels of replicon replication (e.g., by measuring luciferase activity).

4. Antiviral Compound Testing:

-

Stable replicon-containing cells are seeded into multi-well plates.

-

The cells are then treated with serial dilutions of the antiviral compound (e.g., BILB 1941).

-

A control group of cells is treated with the vehicle (e.g., DMSO) alone.

-

The plates are incubated for a set period (typically 48-72 hours).

-

Readout: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

5. Cytotoxicity Assay:

-

In parallel, a cytotoxicity assay is performed on the same cell line to determine the concentration of the compound that is toxic to the host cells (CC50).

-

The selectivity index (SI), calculated as CC50/EC50, is a measure of the therapeutic window of the compound.

Visualizing the Mechanism and Workflow

HCV Replication Cycle and Inhibition by BILB 1941

The following diagram illustrates the key steps of the HCV replication cycle within a hepatocyte and highlights the point of inhibition by BILB 1941.

Caption: The HCV life cycle, showing inhibition of RNA replication by BILB 1941.

Experimental Workflow for Antiviral Testing

This diagram outlines the logical flow of the HCV replicon assay used to determine the antiviral efficacy of compounds like BILB 1941.

Caption: Workflow of the HCV replicon assay for determining antiviral potency.

Conclusion

BILB 1941 is a non-nucleoside inhibitor of the HCV NS5B polymerase with demonstrated potent activity against genotype 1, particularly subtype 1b.[1][2] Its efficacy against other HCV genotypes is less characterized and is expected to be lower, a common feature of this class of inhibitors. The HCV replicon system remains the gold standard for the in-vitro evaluation of such direct-acting antivirals, providing a robust and quantifiable method for determining their antiviral spectrum and potency. Further studies would be required to fully elucidate the activity profile of BILB 1941 across all major HCV genotypes.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of BILB 1941, a Hepatitis C Virus NS5B Polymerase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

BILB 1941 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a critical enzyme in the viral replication cycle, NS5B represents a prime target for antiviral drug development. BILB 1941 exhibits antiviral activity by binding to an allosteric site on the polymerase, thereby inhibiting the initiation of RNA synthesis.[1] This document provides detailed protocols for the in vitro evaluation of BILB 1941 using both enzymatic and cell-based replicon assays.

Data Presentation

The inhibitory activity of BILB 1941 is typically quantified by its 50% effective concentration (EC50) in cell-based assays and its 50% inhibitory concentration (IC50) in enzymatic assays. The following table summarizes representative quantitative data for BILB 1941 against different HCV genotypes.

| Assay Type | HCV Genotype | Metric | Value |

| HCV Replicon Assay | Genotype 1a | EC50 | 153 nM |

| HCV Replicon Assay | Genotype 1b | EC50 | 83 nM |

Mechanism of Action: Inhibition of HCV RNA Replication

BILB 1941 acts as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that act as chain terminators, BILB 1941 binds to an allosteric site on the enzyme. This binding event is thought to induce a conformational change that interferes with the formation of a productive RNA-enzyme complex, ultimately inhibiting the initiation phase of RNA synthesis.[1]

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay directly measures the inhibitory effect of BILB 1941 on the enzymatic activity of purified, recombinant HCV NS5B polymerase.

Workflow:

Materials:

-

Recombinant HCV NS5B polymerase (e.g., expressed in E. coli or insect cells)

-

BILB 1941 (dissolved in DMSO)

-

DMSO (vehicle control)

-

Assay Buffer (20 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 25 mM KCl)

-

Template/Primer: Poly(A)/oligo(U)12 or Poly(C)/oligo(G)12

-

Ribonucleotides (ATP, CTP, GTP, UTP)

-

Radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]UTP)

-

RNase inhibitor (e.g., RNasin)

-

Stop Solution (e.g., 100 mM EDTA)

-

96-well reaction plates

-

Scintillation counter and consumables

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, template/primer (e.g., 10 µg/ml poly(A) and 1 µg/ml oligo(U)12), non-labeled UTP (10 µM), other NTPs, and a radiolabeled UTP (e.g., 10 µCi/ml [α-³²P]UTP).

-

Compound Addition: Add serial dilutions of BILB 1941 (typically in DMSO) to the wells. Include wells with DMSO alone as a negative control. The final DMSO concentration should be kept constant across all wells (e.g., 1-5%).

-

Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase to each well to a final concentration of approximately 50 nM.

-

Incubation: Incubate the reaction plate at room temperature (approximately 22°C) for 1-2 hours.

-

Stopping the Reaction: Terminate the reaction by adding an equal volume of stop solution (100 mM EDTA).

-

Quantification: Transfer the reaction products onto a filter membrane (e.g., DE81), wash away unincorporated nucleotides, and quantify the incorporated radiolabeled nucleotide using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of BILB 1941 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Cell-Based Assay

This assay measures the inhibitory effect of BILB 1941 on HCV RNA replication within a cellular context using a subgenomic replicon system.

Workflow:

Materials:

-

Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (genotype 1a or 1b) expressing a reporter gene (e.g., luciferase).

-

Complete DMEM medium (supplemented with FBS, penicillin/streptomycin, and G418 for selection).

-

BILB 1941 (dissolved in DMSO).

-

DMSO (vehicle control).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Reagents for a cytotoxicity assay (e.g., CellTiter-Glo®).

Procedure:

-

Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

-

Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of BILB 1941. Include wells with DMSO alone as a negative control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

-

Quantification of HCV Replication:

-

Remove the medium and lyse the cells according to the luciferase assay manufacturer's protocol.

-

Measure the luciferase activity using a luminometer. This signal is proportional to the level of HCV replicon RNA.

-

-

Cytotoxicity Assessment (Parallel Assay):

-

In a separate plate, treat the replicon cells with the same concentrations of BILB 1941.

-

After the incubation period, assess cell viability using a standard method (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).

-

-

Data Analysis:

-

Calculate the percent inhibition of HCV replication for each concentration of BILB 1941 relative to the DMSO control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

-

Concluding Remarks

The described enzymatic and cell-based assays are robust methods for the in vitro characterization of HCV NS5B inhibitors like BILB 1941. The enzymatic assay provides direct evidence of target engagement, while the replicon assay confirms activity in a more physiologically relevant cellular environment. Consistent and reproducible data can be generated by adhering to these detailed protocols.

References

Application Notes and Protocols for BILB 1941 Cell-Based Assay in Huh-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. These application notes provide a comprehensive guide for the evaluation of BILB 1941's antiviral activity and cytotoxicity in the human hepatoma cell line, Huh-7, a widely used in vitro model for HCV research. The provided protocols detail the necessary steps for conducting HCV replicon assays and cytotoxicity assessments, essential for determining the compound's efficacy and therapeutic window.

Mechanism of Action

BILB 1941 functions as an allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with nucleotide triphosphates at the enzyme's active site, BILB 1941 binds to a distinct site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerase activity. This allosteric inhibition prevents the synthesis of new viral RNA, thereby halting HCV replication.

Data Presentation

The following table summarizes the reported antiviral activity of BILB 1941 in Huh-7 cells harboring HCV replicons. The half-maximal effective concentration (EC50) is a measure of the compound's potency in inhibiting HCV replication. The half-maximal cytotoxic concentration (CC50) reflects the concentration at which the compound induces 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of an antiviral compound.

| Compound | Cell Line | HCV Genotype | Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| BILB 1941 | Huh-7 | Genotype 1a | Replicon Assay | 153[1] | Not Reported | Not Applicable |

| BILB 1941 | Huh-7 | Genotype 1b | Replicon Assay | 83[1] | Not Reported | Not Applicable |

Visualizations

Signaling Pathway of BILB 1941

Caption: Mechanism of action of BILB 1941 in inhibiting HCV replication.

Experimental Workflow: HCV Replicon Assay

Caption: General workflow for the HCV replicon assay.

Experimental Workflow: Cytotoxicity Assay (MTT)

Caption: General workflow for the MTT cytotoxicity assay.

Experimental Protocols

Cell Culture of Huh-7 Cells

Materials:

-

Huh-7 human hepatoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Cell culture plates (96-well)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of Huh-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a suitable split ratio (e.g., 1:3 to 1:6).

HCV Replicon Assay

This protocol is designed for Huh-7 cells stably harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

Materials:

-

Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)

-

Complete growth medium (as described above)

-

Geneticin (G418) for selection (if applicable)

-

BILB 1941

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium (without G418 for the assay). Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of BILB 1941 in complete growth medium. A typical starting concentration might be 10 µM, followed by 3-fold serial dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

-

Cell Treatment: Add 100 µL of the diluted BILB 1941 or vehicle control to the appropriate wells of the 96-well plate.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control to determine the percentage of inhibition for each concentration of BILB 1941.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.

-

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of BILB 1941 in parental Huh-7 cells.

Materials:

-

Huh-7 cells

-

Complete growth medium

-

BILB 1941

-

96-well clear cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well clear plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of BILB 1941 in complete growth medium and add 100 µL to the respective wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the same duration as the replicon assay (48 to 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Use a non-linear regression analysis to determine the CC50 value.

-

References

Standard Operating Procedure for BILB 1941 Experiments

Application Notes and Protocols for Researchers in Drug Development

This document provides detailed application notes and protocols for conducting experiments with BILB 1941, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. These guidelines are intended for researchers, scientists, and professionals involved in the development of antiviral therapeutics.

Introduction

BILB 1941 is an allosteric inhibitor that binds to the "thumb pocket 1" of the HCV NS5B polymerase, a key enzyme in the viral replication cycle.[1][2][3] By binding to this allosteric site, BILB 1941 inhibits the polymerase activity, thereby preventing the replication of the viral RNA genome.[4] Clinical studies have demonstrated its antiviral activity against HCV genotype 1.[1][5] However, its development was hampered by gastrointestinal intolerance at higher doses.[1][5]

Mechanism of Action: Inhibition of HCV RNA Replication

The primary mechanism of action of BILB 1941 is the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral RNA genome. BILB 1941, as a non-nucleoside inhibitor (NNI), does not bind to the active site of the polymerase but rather to an allosteric site known as thumb pocket 1. This binding induces a conformational change in the enzyme, which ultimately inhibits its ability to synthesize new viral RNA.

Quantitative Data Summary

The following tables summarize the key quantitative data for BILB 1941 from in vitro and clinical studies.

Table 1: In Vitro Efficacy of BILB 1941

| Parameter | Genotype | Value | Assay System | Reference |

| EC50 | 1a | 153 nM | HCV Replicon Assay | [6] |

| EC50 | 1b | 83 nM | HCV Replicon Assay | [6] |

Table 2: Clinical Antiviral Activity of BILB 1941 (5-day monotherapy)

| Oral Dose (every 8h) | Number of Patients with ≥1 log10 IU/mL VL Decrease / Total Patients | HCV Genotype | Reference |

| 60 mg | 2 / 8 | 1 | [5] |

| 80 mg | 2 / 8 | 1 | [5] |

| 100 mg | 1 / 8 | 1 | [5] |

| 150 mg | 2 / 7 | 1 | [5] |

| 200 mg | 0 / 8 | 1 | [5] |

| 300 mg | 2 / 8 | 1 | [5] |

| 450 mg | 4 / 5 | 1 | [5] |

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of BILB 1941 against HCV replication using a luciferase reporter replicon system.

Materials:

-

Huh-7 cells stably harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection).

-

BILB 1941 stock solution (in DMSO).

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well for 96-well plates).[7] Incubate at 37°C in a 5% CO2 incubator overnight.

-

Compound Preparation: Prepare serial dilutions of BILB 1941 in DMSO. Further dilute these in culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

-

Treatment: Remove the culture medium from the seeded plates and add the medium containing the different concentrations of BILB 1941. Include appropriate controls: vehicle control (DMSO only) and a positive control (another known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Plot the luciferase activity against the logarithm of the BILB 1941 concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

In Vitro HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay

This protocol outlines an in vitro enzymatic assay to determine the 50% inhibitory concentration (IC50) of BILB 1941 against purified HCV NS5B polymerase.

Materials:

-

Recombinant purified HCV NS5B polymerase.

-

RNA template (e.g., homopolymeric template like poly(C)) and corresponding primer (e.g., oligo(G)).

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-33P]GTP).

-

Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl).

-

BILB 1941 stock solution (in DMSO).

-

Scintillation counter or fluorescence reader.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, RNA template/primer, and rNTPs (including the labeled rNTP).

-

Inhibitor Addition: Add serial dilutions of BILB 1941 to the reaction mixture. Include a vehicle control (DMSO) and a positive control.

-

Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase to the mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of RNA Synthesis: Separate the newly synthesized radiolabeled or fluorescently labeled RNA from the unincorporated labeled rNTPs (e.g., by precipitation or filter binding).

-

Quantification: Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the BILB 1941 concentration. Use a non-linear regression analysis to determine the IC50 value.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (BILB 1941) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, pharmacokinetics and antiviral effect of BILB 1941, a novel hepatitis C virus RNA polymerase inhibitor, after 5 days oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BILB 1941 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] Accurate and consistent preparation of a BILB 1941 stock solution is critical for reliable in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a BILB 1941 stock solution, intended for use in research and drug development settings.

Data Presentation

The following table summarizes the key quantitative data for BILB 1941, essential for accurate stock solution preparation.

| Property | Value | Source(s) |

| Molecular Weight | 562.66 g/mol | [2][3] |

| Molecular Formula | C₃₄H₃₄N₄O₄ | [1][4] |

| CAS Number | 494856-61-0 | [1][3] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5] |

| Known Stock Concentration | 10 mM | [4] |

| Appearance | White to off-white solid | [3] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of a 10 mM BILB 1941 stock solution in DMSO.

Materials:

-

BILB 1941 powder

-

Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials (amber or protected from light)

-

Sterile, calibrated pipettes and tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.

Protocol for Preparing a 10 mM BILB 1941 Stock Solution:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile, empty microcentrifuge tube on the balance and tare to zero.

-

-

Weighing BILB 1941:

-

Carefully weigh out 5.63 mg of BILB 1941 powder into the tared microcentrifuge tube.

-

Calculation: To prepare a 10 mM solution in 1 mL (0.001 L), the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

Mass (g) = 0.010 mol/L x 562.66 g/mol x 0.001 L = 0.0056266 g

-

Mass (mg) = 5.63 mg

-

-

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous or molecular biology grade DMSO to the microcentrifuge tube containing the BILB 1941 powder.

-

Tightly cap the tube.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes until the BILB 1941 powder is completely dissolved. A clear solution should be observed.

-

If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Storage of the Stock Solution:

-

For short-term storage (days to weeks), store the stock solution at 4°C, protected from light.[5]

-

For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes in amber or light-protected sterile tubes and store at -20°C or -80°C.[3][5] This minimizes freeze-thaw cycles which can degrade the compound.

-

Mandatory Visualizations

Workflow for BILB 1941 Stock Solution Preparation

Caption: A flowchart outlining the key steps for preparing a BILB 1941 stock solution.

Signaling Pathway Inhibition by BILB 1941

Caption: A diagram illustrating the inhibitory action of BILB 1941 on the HCV NS5B polymerase.

References

Application Notes and Protocols: BILB 1941 in HCV Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILB 1941 is a potent and specific non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] As a key enzyme in the HCV replication cycle, NS5B polymerase is a prime target for antiviral drug development.[4] BILB 1941 binds to an allosteric site on the enzyme known as thumb pocket 1, leading to the inhibition of viral RNA synthesis.[5] This document provides detailed application notes and protocols for the use of BILB 1941 in HCV replicon systems, a cornerstone tool for the discovery and characterization of HCV inhibitors.[6][7]

HCV replicon systems are cell-based assays that allow for the study of autonomous HCV RNA replication in a controlled laboratory setting, typically using the human hepatoma cell line Huh-7 and its derivatives.[6][8][9] These systems often incorporate reporter genes, such as luciferase, to provide a quantifiable readout of viral replication, making them amenable to high-throughput screening of antiviral compounds.[1][2][6]

Quantitative Data for BILB 1941

The antiviral activity of BILB 1941 has been quantified in various HCV replicon systems. The following tables summarize the key efficacy data for this compound.

Table 1: In Vitro Efficacy of BILB 1941 in HCV Replicon Assays

| HCV Genotype | Replicon System | EC50 (nM) | Reference |

| Genotype 1a | Subgenomic Replicon | 153 | [10] |

| Genotype 1b | Subgenomic Replicon | 83-84 | [10] |

Table 2: Clinical Efficacy of BILB 1941 Monotherapy (5-day treatment)

| Daily Dose (mg, every 8h) | Patient Cohort (n) | Patients with ≥1 log10 IU/mL Viral Load Reduction (n) | Reference |

| 60 | 8 | 2 | [2][3] |

| 80 | 8 | 2 | [2][3] |

| 100 | 8 | 1 | [2][3] |

| 150 | 7 | 2 | [2][3] |

| 200 | 8 | 0 | [2][3] |

| 300 | 8 | 2 | [2][3] |

| 450 | 5 | 4 | [2][3] |

Note: The clinical trial with BILB 1941 was discontinued due to gastrointestinal intolerance at higher doses.[2][3]

Mechanism of Action and Signaling Pathway

BILB 1941's primary mechanism of action is the direct inhibition of the HCV NS5B polymerase. By binding to an allosteric site, it induces a conformational change in the enzyme that prevents the initiation of RNA synthesis. This directly halts the replication of the viral genome.

While HCV infection is known to modulate various host cell signaling pathways, such as Wnt/β-catenin and PI3K/Akt, to create a favorable environment for its replication, the primary role of BILB 1941 is to abrogate viral replication.[11][12] The downstream effects on cellular signaling pathways are largely a consequence of the reduction in viral protein expression and replication intermediates, rather than a direct interaction of BILB 1941 with host cell signaling components.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Induced by Chronic Viral Hepatitis: Dependence and Consequences [mdpi.com]

- 12. Oncogenic Signaling Induced by HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application of BILB 1941 in High-Throughput Screening for Hepatitis C Virus Inhibitors

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BILB 1941 is a potent, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As the first compound targeting the allosteric thumb pocket 1 of the enzyme to demonstrate antiviral activity in patients, BILB 1941 serves as a critical reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HCV therapeutics.[1][2][3] Its specific mechanism of action and well-characterized antiviral profile make it an invaluable tool for assay validation, hit characterization, and structure-activity relationship (SAR) studies. However, its development was ultimately halted due to gastrointestinal intolerance observed at higher doses in clinical trials. This application note provides detailed protocols for the use of BILB 1941 in common HTS assays and summarizes its key in vitro properties.

Mechanism of Action

BILB 1941 functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a distinct site on the enzyme known as thumb pocket 1, which is located approximately 30 Å from the catalytic active site. This binding event induces a conformational change in the enzyme, which is thought to interfere with RNA binding and translocation, thereby inhibiting viral RNA replication. This mechanism is distinct from that of nucleoside/nucleotide inhibitors that compete with natural substrates at the active site.

Data Presentation

The following table summarizes the key in vitro efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BILB 1941, making it a well-characterized control compound for HTS campaigns.

| Parameter | Value | Assay System |

| EC50 (HCV Genotype 1b Replicon) | 0.035 µM | Huh-7 cells |

| EC50 (HCV Genotype 1a Replicon) | 0.14 µM | Huh-7 cells |

| Caco-2 Permeability (Papp A-B) | 0.2 x 10⁻⁶ cm/s | Caco-2 cell monolayer |

| Caco-2 Permeability (Papp B-A) | 0.3 x 10⁻⁶ cm/s | Caco-2 cell monolayer |

| Efflux Ratio | 1.5 | Caco-2 cell monolayer |

| Human Liver Microsome Stability (T½) | >60 min | Human Liver Microsomes |

| Rat Liver Microsome Stability (T½) | >60 min | Rat Liver Microsomes |

Mandatory Visualization

Caption: Mechanism of action of BILB 1941 in inhibiting HCV replication.

Experimental Protocols

High-Throughput HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon RNA contains a reporter gene (e.g., luciferase) that allows for a quantifiable readout of replication levels.

Materials:

-

Huh-7 cells stably expressing an HCV genotype 1b replicon with a luciferase reporter.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.

-

BILB 1941 (positive control).

-

Test compounds.

-

384-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Plating: Seed the Huh-7 replicon cells in 384-well plates at a density of 5,000 cells per well in 40 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Prepare serial dilutions of test compounds and BILB 1941 in DMSO. Add 100 nL of the compound solutions to the appropriate wells. The final DMSO concentration should be ≤ 0.5%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Equilibrate the plates to room temperature. Add 20 µL of luciferase assay reagent to each well.

-

Signal Detection: Measure the luminescence signal using a plate-based luminometer.

-

Data Analysis: Calculate the percent inhibition of HCV replication relative to DMSO-treated controls. Determine the EC50 values by fitting the data to a four-parameter logistic dose-response curve.

Caption: High-throughput HCV replicon assay workflow.

NS5B RNA-Dependent RNA Polymerase (RdRp) Biochemical Assay

This is an in vitro assay that directly measures the enzymatic activity of purified recombinant HCV NS5B polymerase. Inhibition of this activity is a direct measure of a compound's effect on the viral replication machinery.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template/primer (e.g., poly(A)/oligo(dT)).

-

Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently-labeled rNTP (e.g., [³H]-UTP).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 U/mL RNase inhibitor).

-

BILB 1941 (positive control).

-

Test compounds.

-

384-well filter plates.

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Compound Pre-incubation: In a 384-well plate, add test compounds and BILB 1941 to the assay buffer.

-

Enzyme Addition: Add purified NS5B polymerase to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the polymerase reaction by adding a mixture of the RNA template/primer and rNTPs (including the labeled rNTP).

-

Incubation: Incubate the reaction mixture for 1 hour at 30°C.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.

-

Detection: Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled RNA. Wash the plate to remove unincorporated labeled rNTPs.

-

Signal Quantification: Measure the radioactivity or fluorescence of the captured RNA using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition of NS5B polymerase activity and determine the IC50 values.

In Vitro ADME Assays

This assay is used to predict the intestinal permeability of a compound.

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate system for 21-28 days to allow for differentiation and formation of a polarized monolayer.

-

Compound Application: Apply the test compound and control compounds (including BILB 1941) to the apical (A) side of the monolayer.

-

Sampling: At various time points, collect samples from the basolateral (B) side.

-

Bidirectional Permeability: To assess efflux, also apply the compound to the basolateral side and sample from the apical side.

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Protocol:

-

Incubation Mixture: Prepare an incubation mixture containing human or rat liver microsomes, the test compound (and BILB 1941 as a control), and phosphate buffer.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.

-

Analysis: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

-

Half-life Calculation: Determine the in vitro half-life (T½) of the compound.

Conclusion

BILB 1941 is a well-characterized allosteric inhibitor of HCV NS5B polymerase, making it an essential tool for researchers in the field of anti-HCV drug discovery. Its use as a reference compound in high-throughput screening assays allows for robust assay validation and provides a benchmark for the potency and mechanism of action of novel inhibitors. The detailed protocols and compiled data in this application note are intended to facilitate the effective use of BILB 1941 in HTS campaigns and other preclinical studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 3. Discovery of the first thumb pocket 1 NS5B polymerase inhibitor (BILB 1941) with demonstrated antiviral activity in patients chronically infected with genotype 1 hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BILB 1941 in Antiviral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BILB 1941 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral therapies. BILB 1941 binds to an allosteric site on the enzyme, leading to a conformational change that inhibits its polymerase activity and ultimately suppresses viral replication.[2] These application notes provide a comprehensive overview of the experimental design for studying the antiviral properties of BILB 1941, including detailed protocols for key assays and a summary of its known activity.

Data Presentation

In Vitro Efficacy and Clinical Trial Data

The following tables summarize the in vitro antiviral activity of BILB 1941 and the viral load reduction observed in clinical trials.

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |

| EC50 (nM) | 153 | 83 | [3] |

| CC50 (µM) | Not Reported | Not Reported | |

| Selectivity Index (SI = CC50/EC50) | Not Calculable | Not Calculable |

Note: The 50% cytotoxic concentration (CC50) for BILB 1941 has not been reported in the reviewed literature, therefore the Selectivity Index could not be calculated.

| BILB 1941 Daily Dose | Number of Patients with ≥1 log10 IU/mL Decrease in Viral Load / Total Patients | Reference |

| Placebo | 0 / 16 | [1][4] |

| 180 mg (60 mg every 8h) | 2 / 8 | [1][4] |

| 240 mg (80 mg every 8h) | 2 / 8 | [1][4] |

| 300 mg (100 mg every 8h) | 1 / 8 | [1][4] |

| 450 mg (150 mg every 8h) | 2 / 7 | [1][4] |

| 600 mg (200 mg every 8h) | 0 / 8 | [1][4] |

| 900 mg (300 mg every 8h) | 2 / 8 | [1][4] |

| 1350 mg (450 mg every 8h) | 4 / 5 | [1][4] |

Signaling Pathway and Experimental Workflow

HCV NS5B Polymerase Inhibition and Host Cell Interaction

BILB 1941 directly targets the HCV NS5B polymerase, a viral protein. However, the activity of NS5B can be modulated by host cell factors. The cellular kinase Akt has been shown to phosphorylate NS5B, which can regulate its polymerase activity.[5] Understanding this interaction is crucial for a complete picture of the mechanism of action of NS5B inhibitors.

Caption: Mechanism of BILB 1941 and the role of host cell Akt kinase in regulating HCV NS5B polymerase activity.

Experimental Workflow for Antiviral Compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of an antiviral compound like BILB 1941.

Caption: A generalized workflow for the in vitro evaluation of antiviral compounds targeting HCV.

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the potency of a compound in inhibiting HCV RNA replication within a cellular context.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.

-

BILB 1941 stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of BILB 1941 in complete DMEM. The final DMSO concentration should be kept below 0.5%.

-

Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the diluted BILB 1941. Include a "no drug" (vehicle control) and a "no cells" (background) control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Activity Assay (In Vitro)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template/primer (e.g., poly(A)/oligo(dT)).

-